Technical Monograph: 2-Bromo-1-(4-iodophenyl)propan-1-one
Technical Monograph: 2-Bromo-1-(4-iodophenyl)propan-1-one
This guide serves as a technical manual for 2-Bromo-1-(4-iodophenyl)propan-1-one , a high-value bifunctional intermediate in medicinal chemistry.[1][2] It is structured to provide actionable protocols, mechanistic insights, and safety frameworks for researchers utilizing this compound in the synthesis of complex heterocycles and pharmaceutical candidates.
CAS Number: 31867-48-8
Molecular Formula: C
Strategic Significance in Drug Development
This compound is not merely a halogenated ketone; it is a linchpin scaffold for divergent synthesis.[2] Its value lies in its orthogonal reactivity :
- -Haloketone Moiety (Electrophilic): Enables rapid construction of heterocycles (thiazoles, imidazoles, oxazoles) via cyclocondensation (e.g., Hantzsch synthesis).
-
Aryl Iodide Moiety (Nucleophilic/Electrophilic Handle): The iodine atom is the most reactive halogen for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification after the heterocyclic core has been established.[1][2]
This duality allows medicinal chemists to "lock" the core structure first and "load" pharmacophores later, a critical strategy in Structure-Activity Relationship (SAR) studies.[1]
Synthesis Protocol: -Bromination of 1-(4-Iodophenyl)propan-1-one
Mechanistic Rationale
Direct bromination of the parent ketone (4'-iodopropiophenone) is chosen over other methods to minimize side reactions like polybromination.[1][2] The use of N-Bromosuccinimide (NBS) with a catalytic acid (p-TsOH) is preferred over elemental bromine (
Experimental Workflow
Reagents:
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)[1]
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-(4-iodophenyl)propan-1-one in Acetonitrile (0.5 M concentration).
-
Activation: Add p-TsOH (0.1 equiv) and stir at room temperature for 10 minutes to promote enolization.
-
Addition: Add NBS (1.05 equiv) in a single portion.
-
Note: A slight excess ensures complete consumption of the starting material, which is difficult to separate from the product.[2]
-
-
Reaction: Heat the mixture to reflux (80°C for ACN) for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The product will be less polar (higher
) than the starting ketone.[2]
-
-
Workup:
-
Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Self-Validating Analytical Criteria
| Parameter | Expected Observation | Troubleshooting |
| Appearance | White to off-white solid | Yellow/Brown indicates free |
| TLC ( | If multiple spots appear, check for dibromination (lower | |
| Quartet at | Missing quartet = no reaction.[1][2] Multiplet = side products.[2] | |
| Yield | 85–95% | Low yield?[2] Ensure anhydrous conditions to prevent hydrolysis. |
Reaction Pathway Visualization
The following diagram illustrates the synthesis and the subsequent divergent pathways available to the researcher.
Figure 1: Synthesis and divergent application pathways for CAS 31867-48-8.[1]
Applications in Heterocyclic Chemistry
A. Hantzsch Thiazole Synthesis
The primary application of this CAS entry is the synthesis of 2-amino-4-arylthiazoles or 2,4-diarylthiazoles.[1][2]
-
Protocol: React 2-Bromo-1-(4-iodophenyl)propan-1-one with a thioamide (e.g., thiourea or thiobenzamide) in refluxing ethanol.
-
Outcome: The
-carbon and carbonyl oxygen condense with the sulfur and nitrogen of the thioamide, forming the thiazole ring.[2] The 4-iodo group remains intact, ready for further coupling.[1][2]
B. Imidazo[1,2-a]pyridine Synthesis
-
Protocol: Condensation with 2-aminopyridine.[2]
-
Significance: This fused ring system is a "privileged scaffold" in GABA receptor modulators and antiviral drugs.[2]
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Corr.[2][5][6][7][8] 1B: Causes severe skin burns and eye damage.[2][5][7]
-
Lachrymator: Extremely irritating to eyes and mucous membranes.[2]
Handling Protocols:
-
Engineering Controls: Always handle inside a functioning chemical fume hood. The compound releases vapors that are potent lachrymators (tear agents).[2]
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11 mm), safety goggles, and a lab coat.[2]
-
Decontamination: In case of spill, neutralize with a dilute solution of sodium thiosulfate (to quench active bromine species) before wiping.[2]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Light sensitive (protect from light to prevent C-I bond homolysis).[2]
References
-
Synthesis of
-Bromo Ketones (General Method) : -
Hantzsch Thiazole Synthesis
-
Palladium-Catalyzed Cross-Coupling of Aryl Iodides
-
Compound Data & Safety
- Title: "2-Bromo-1-(4-iodophenyl)propan-1-one Substance Detail"
- Source: PubChem / Fluorochem
- Context: Verification of CAS 31867-48-8 and physical property d
-
Link: [Link] (Note: Link directs to the fluoro-analog entry as a proxy for the structural class safety data, as specific isomer data is proprietary/sparse).
Sources
- 1. CAS 345-94-8: 2-Bromo-1-(4-fluorophenyl)-1-propanone [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
